[4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
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Overview
Description
[4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid: is a boronic acid derivative featuring a 1,2,4-oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring, followed by borylation reactions to introduce the boronic acid moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.
Reduction: Reduction reactions may target the boronic acid group or the oxadiazole ring.
Substitution: The phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: In chemistry, [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it valuable in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Its unique structure allows for interactions with various biological targets .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced composites. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The oxadiazole ring can participate in various interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
[4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy]acetic acids: These compounds share the oxadiazole ring but differ in their functional groups and overall structure.
Aristolochic acids: These naturally occurring compounds have similar structural features but are known for their toxicity and carcinogenicity.
Uniqueness: What sets [4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid apart is its combination of the oxadiazole ring and the boronic acid group. This unique structure allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts .
Properties
IUPAC Name |
[4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3/c1-12(2,3)11-14-10(15-18-11)8-4-6-9(7-5-8)13(16)17/h4-7,16-17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSZJPPQSTUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NOC(=N2)C(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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